molecular formula C8H3BrF3N B1294254 2-Bromo-6-(trifluoromethyl)benzonitrile CAS No. 914637-35-7

2-Bromo-6-(trifluoromethyl)benzonitrile

Cat. No.: B1294254
CAS No.: 914637-35-7
M. Wt: 250.01 g/mol
InChI Key: SHMCOZJMBAPHQC-UHFFFAOYSA-N
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Description

2-Bromo-6-(trifluoromethyl)benzonitrile (CAS: 914637-35-7) is a halogenated aromatic nitrile with the molecular formula C₈H₃BrF₃N. The compound features a benzene ring substituted with a bromine atom at position 2, a trifluoromethyl (-CF₃) group at position 6, and a nitrile (-CN) group at position 1 (Figure 1). These substituents confer unique electronic and steric properties, making it valuable in pharmaceutical and agrochemical synthesis.

Properties

IUPAC Name

2-bromo-6-(trifluoromethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrF3N/c9-7-3-1-2-6(5(7)4-13)8(10,11)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHMCOZJMBAPHQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)C#N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40650442
Record name 2-Bromo-6-(trifluoromethyl)benzonitrile
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Molecular Weight

250.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914637-35-7
Record name 2-Bromo-6-(trifluoromethyl)benzonitrile
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Record name 2-Bromo-6-(trifluoromethyl)benzonitrile
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Record name 2-Bromo-6-(trifluoromethyl)benzonitrile
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-(trifluoromethyl)benzonitrile typically involves the bromination of 6-(trifluoromethyl)benzonitrile. One common method includes the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform under controlled temperature conditions to ensure selective bromination at the desired position.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial to achieving high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-6-(trifluoromethyl)benzonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Oxidation Reactions: The trifluoromethyl group can undergo oxidation to form carboxylic acids or other functional groups using strong oxidizing agents.

Common Reagents and Conditions:

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dimethylformamide), and catalysts (e.g., palladium, copper).

    Reduction: Reducing agents (e.g., LiAlH4, hydrogen gas), solvents (e.g., ether, tetrahydrofuran).

    Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetic acid, water).

Major Products:

    Substitution: Derivatives with various functional groups replacing the bromine atom.

    Reduction: Corresponding amines.

    Oxidation: Carboxylic acids or other oxidized derivatives.

Scientific Research Applications

2-Bromo-6-(trifluoromethyl)benzonitrile is utilized in various scientific research applications, including:

    Chemistry: As a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: In the development of bioactive compounds and as a probe in biochemical studies.

    Medicine: As an intermediate in the synthesis of potential drug candidates with therapeutic properties.

    Industry: In the production of agrochemicals, polymers, and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-6-(trifluoromethyl)benzonitrile depends on its specific application. In organic synthesis, it acts as a versatile intermediate, participating in various chemical reactions to form desired products. In biological systems, its effects are mediated through interactions with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways.

Comparison with Similar Compounds

Key Properties :

  • Molecular weight: ~249.91 g/mol (calculated).
  • Applications: Primarily used as an intermediate in organic synthesis, particularly in cross-coupling reactions and functional group transformations .
  • Safety: Classified under UN GHS revision 8 for industrial and scientific research use.

Comparison with Similar Compounds

The structural and functional analogs of 2-bromo-6-(trifluoromethyl)benzonitrile vary in substituent type, position, and electronic effects. Below is a detailed comparison with key compounds identified in the literature.

Halogen-Substituted Analogs

2-Chloro-6-(trifluoromethyl)benzonitrile

  • Molecular Formula : C₈H₃ClF₃N
  • Molecular Weight : 205.56 g/mol
  • Key Differences :
    • Replacing bromine with chlorine reduces molecular weight by ~44 g/mol.
    • Predicted boiling point: 236.9°C (vs. unrecorded for bromo analog).
    • Lower leaving-group ability compared to bromine, impacting reactivity in nucleophilic substitutions .

4-Amino-2-(trifluoromethyl)benzonitrile

  • Molecular Formula : C₈H₅F₃N₂
  • Molecular Weight : 186.12 g/mol
  • Key Differences: Amino (-NH₂) group introduces electron-donating effects, contrasting with the electron-withdrawing bromine. Used as a reference standard in pharmaceutical impurity profiling (e.g., bicalutamide synthesis) .

Substituent Variation

2-Bromo-6-(trifluoromethylthio)benzonitrile

  • Molecular Formula : C₈H₃BrF₃NS
  • Molecular Weight : 282.08 g/mol
  • Key Differences: Trifluoromethylthio (-SCF₃) group increases steric bulk and lipophilicity compared to -CF₃. Potential applications in agrochemicals due to enhanced stability .

2-Bromo-6-(difluoromethoxy)benzonitrile

  • Molecular Formula: C₈H₄BrF₂NO
  • Molecular Weight : 248.03 g/mol
  • Key Differences :
    • Difluoromethoxy (-OCHF₂) substituent provides moderate electron-withdrawing effects, intermediate between -CF₃ and -OCH₃.
    • Used in medicinal chemistry for its metabolic stability .

Positional Isomers and Functional Group Additions

4-Bromo-2-hydroxy-6-(trifluoromethyl)benzonitrile

  • Molecular Formula: C₈H₃BrF₃NO
  • Molecular Weight : 265.97 g/mol
  • Likely applications in chelating agents or metal-organic frameworks .

2,6-Bis(2,2,2-trifluoroethoxy)-3-bromobenzonitrile

  • Molecular Formula: C₁₁H₆BrF₆NO₂
  • Molecular Weight : 377.90 g/mol
  • Key Differences :
    • Bis-trifluoroethoxy groups increase steric hindrance and electron-withdrawing effects.
    • Specialized use in high-performance materials due to thermal stability .

Data Tables

Table 1: Structural and Functional Comparison of Key Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications
This compound C₈H₃BrF₃N 249.91 Br, -CF₃, -CN Pharmaceutical intermediates
2-Chloro-6-(trifluoromethyl)benzonitrile C₈H₃ClF₃N 205.56 Cl, -CF₃, -CN Organic synthesis
4-Amino-2-(trifluoromethyl)benzonitrile C₈H₅F₃N₂ 186.12 -NH₂, -CF₃, -CN Impurity profiling in drugs
2-Bromo-6-(trifluoromethylthio)benzonitrile C₈H₃BrF₃NS 282.08 Br, -SCF₃, -CN Agrochemical research
4-Bromo-2-hydroxy-6-(trifluoromethyl)benzonitrile C₈H₃BrF₃NO 265.97 Br, -OH, -CF₃, -CN Chelation chemistry

Table 2: Physical Property Comparison

Compound Name Boiling Point (°C) Density (g/cm³) Reactivity Notes
This compound N/A N/A High reactivity in Suzuki couplings
2-Chloro-6-(trifluoromethyl)benzonitrile 236.9 (predicted) 1.43 (predicted) Moderate leaving-group ability
2-Bromo-6-(difluoromethoxy)benzonitrile N/A N/A Enhanced metabolic stability

Biological Activity

2-Bromo-6-(trifluoromethyl)benzonitrile (CAS Number: 914637-35-7) is an organic compound characterized by its unique molecular structure, which includes a bromine atom and a trifluoromethyl group attached to a benzonitrile core. This structural configuration imparts distinct chemical properties that make it of interest in various fields, particularly in medicinal chemistry and materials science. This article reviews the biological activity of this compound, focusing on its potential pharmaceutical applications, toxicity profiles, and interactions with biological systems.

  • Molecular Formula : C8H3BrF3N
  • Molecular Weight : 251.01 g/mol
  • Structural Characteristics : The presence of both bromine and trifluoromethyl groups enhances the reactivity of this compound, making it suitable for various synthetic applications.

Toxicity Profile

The compound is classified as harmful upon oral exposure (H302) and toxic if swallowed (H301). This toxicity profile necessitates caution during handling and application. The potential for toxicity highlights the importance of further studies to elucidate the safety and efficacy of this compound in therapeutic contexts.

Case Studies

  • Pharmaceutical Intermediate : Research indicates that this compound can serve as an intermediate in the synthesis of various biologically active compounds. Its structural features allow for the development of derivatives that may exhibit enhanced pharmacological properties.
  • Comparison with Similar Compounds : A comparative analysis with structurally similar compounds reveals that this compound possesses unique reactivity due to its combination of bromine and trifluoromethyl groups. This distinct combination differentiates it from other analogs, such as 2-Fluoro-6-(trifluoromethyl)benzonitrile and 2-Bromo-5-fluorobenzonitrile, which lack one of these functional groups.
Compound NameStructural FeaturesUnique Characteristics
2-Bromo-6-fluoro-3-(trifluoromethyl)benzonitrileBromine and trifluoromethyl groupsDifferent substitution pattern
2-Fluoro-6-(trifluoromethyl)benzonitrileFluorine instead of bromineLacks the bromine atom
2,3,6-TrifluorobenzonitrileMultiple trifluoromethyl groupsMore fluorinated than this compound

Applications in Drug Development

The trifluoromethyl group is known to enhance the potency and selectivity of drugs. For instance, studies have shown that compounds containing this group can significantly increase the inhibition potency against various biological targets, including enzymes involved in neurotransmitter uptake and cancer cell proliferation . Although specific data on this compound's efficacy in these contexts is sparse, its structural properties suggest potential applications in drug synthesis.

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